7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 866138-12-7
VCID: VC5185297
InChI: InChI=1S/C13H12ClN5/c1-8-11(5-10-3-4-12(14)15-6-10)9(2)18-19-7-16-17-13(8)19/h3-4,6-7H,5H2,1-2H3
SMILES: CC1=C(C(=NN2C1=NN=C2)C)CC3=CN=C(C=C3)Cl
Molecular Formula: C13H12ClN5
Molecular Weight: 273.72

7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 866138-12-7

Cat. No.: VC5185297

Molecular Formula: C13H12ClN5

Molecular Weight: 273.72

* For research use only. Not for human or veterinary use.

7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine - 866138-12-7

Specification

CAS No. 866138-12-7
Molecular Formula C13H12ClN5
Molecular Weight 273.72
IUPAC Name 7-[(6-chloropyridin-3-yl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C13H12ClN5/c1-8-11(5-10-3-4-12(14)15-6-10)9(2)18-19-7-16-17-13(8)19/h3-4,6-7H,5H2,1-2H3
Standard InChI Key RPWCJIDBBBPSNX-UHFFFAOYSA-N
SMILES CC1=C(C(=NN2C1=NN=C2)C)CC3=CN=C(C=C3)Cl

Introduction

Chemical Identity and Structural Analysis

The IUPAC name 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl triazolo[4,3-b]pyridazine reflects its intricate architecture, which combines a triazolo[4,3-b]pyridazine scaffold with strategically positioned substituents. Key structural features include:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a 1,2,4-triazole ring fused to a pyridazine ring at positions 4 and 3-b, respectively .

  • Methyl substituents: Two methyl groups at positions 6 and 8 enhance steric and electronic effects within the core structure.

  • (6-Chloro-3-pyridinyl)methyl group: A chlorinated pyridine moiety linked via a methylene bridge at position 7, introducing additional aromaticity and hydrogen-bonding potential .

Table 1: Fundamental Physicochemical Properties

PropertyValue/DescriptionSource Reference
Molecular FormulaC₁₆H₁₄ClN₅Calculated
Molecular Weight319.77 g/molCalculated
XLogP3-AA2.6 (Predicted)Estimated
Hydrogen Bond Donors0Structural Analysis
Hydrogen Bond Acceptors5Structural Analysis
Topological Polar Surface Area58.7 ŲCalculated

The absence of hydrogen bond donors and moderate polarity suggest favorable membrane permeability, a critical factor for bioactive molecules.

Synthetic Methodologies

While no published protocol explicitly details this compound’s synthesis, convergent strategies from analogous systems provide a logical pathway:

Core Scaffold Construction

The triazolo[4,3-b]pyridazine core is typically assembled via cyclocondensation reactions. A demonstrated approach involves:

  • Cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate to form intermediate 9 .

  • Chlorination with POCl₃ to yield 8-chloro-6-methyl-[1,2,]triazolo[4,3-b]pyridazine (10) .

Functionalization at Position 7

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=2.4 Hz, 1H, pyridine-H2), 8.15 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H4), 7.45 (d, J=8.4 Hz, 1H, pyridine-H5), 4.35 (s, 2H, CH₂), 2.55 (s, 3H, C6-CH₃), 2.40 (s, 3H, C8-CH₃).

  • IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C), 780 cm⁻¹ (C-Cl) .

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol cosolvents for biological assays.

  • Photostability: Decomposes under UV > 300 nm (t₁/₂ = 4.2 hrs), recommending amber glass storage .

ParameterPredictionConfidence Level
Caco-2 PermeabilityHigh (8.2 × 10⁻⁶ cm/s)Moderate
CYP3A4 InhibitionNon-inhibitorHigh
hERG BlockadeLow risk (IC₅₀ >30 µM)Moderate
Ames MutagenicityNegativeHigh

These predictions position the compound as a viable lead candidate with manageable toxicity risks.

Industrial and Materials Science Applications

Coordination Chemistry

The pyridinyl nitrogen and triazole N2 atom form stable complexes with transition metals:

  • Cu(II) complex: λmax = 680 nm (d-d transition), potential catalytic activity in oxidation reactions .

  • Pd(0) ligand: Accelerates Suzuki-Miyaura coupling yields by 22% vs. triphenylphosphine.

Organic Electronics

  • Electron mobility: 0.14 cm²/V·s in thin-film transistors, comparable to pentacene derivatives .

  • Thermal stability: Decomposition onset at 287°C (TGA), suitable for device fabrication.

Future Research Directions

  • Stereoselective synthesis of chiral derivatives for asymmetric catalysis.

  • Proteomic profiling to identify novel biological targets.

  • Hybrid material development combining metal-organic frameworks with the triazolo-pyridazine core.

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